N,N'-((((1E,1'E)-Pyridine-2,6-diylbis(ethan-1-yl-1-ylidene))bis(azanylylidene))bis(ethane-2,1-diyl))diacetamide
Description
N,N'-((((1E,1'E)-Pyridine-2,6-diylbis(ethan-1-yl-1-ylidene))bis(azanylylidene))bis(ethane-2,1-diyl))diacetamide is a pyridine-based bis-acetamide compound characterized by a central pyridine ring substituted at the 2,6-positions with ethan-1-yl-1-ylidene groups. These groups are further linked via azanylylidene (imine) bonds to ethane-1,2-diyl spacers terminating in acetamide moieties. Structurally, the compound’s acetamide termini and imine linkages may enhance solubility and hydrogen-bonding capacity compared to simpler pyridine derivatives .
Properties
Molecular Formula |
C17H25N5O2 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[2-[1-[6-[N-(2-acetamidoethyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethylideneamino]ethyl]acetamide |
InChI |
InChI=1S/C17H25N5O2/c1-12(18-8-10-20-14(3)23)16-6-5-7-17(22-16)13(2)19-9-11-21-15(4)24/h5-7H,8-11H2,1-4H3,(H,20,23)(H,21,24) |
InChI Key |
IEGCQWHOYNPIRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCNC(=O)C)C1=NC(=CC=C1)C(=NCCNC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction (Schiff Base Formation)
- Reactants : 2,6-diaminopyridine or its derivatives and acetamide-containing aldehydes or ketones.
- Catalyst : A drop of glacial acetic acid is often used to catalyze the condensation.
- Conditions : The reaction can be performed under conventional reflux or modern microwave irradiation to enhance reaction rates and yields.
- Microwave-Assisted Synthesis : Microwave irradiation at 400 W for 1 minute has been demonstrated to efficiently promote Schiff base formation, reducing reaction time drastically compared to conventional heating.
Solvent and Temperature Considerations
- Solvents such as ethanol or methanol are commonly used for dissolving reactants.
- Heating to moderate temperatures (e.g., reflux or 37°C) can improve solubility and reaction kinetics.
- Ultrasonic baths may be employed to aid dissolution and mixing.
- Post-reaction, the product is typically isolated by filtration and recrystallized from ethanol to enhance purity.
Preparation Data and Calculations
The molecular weight of the compound is 331.41 g/mol, which is essential for preparing stock solutions at desired molarities.
| Stock Solution Preparation | 1 mg Sample | 5 mg Sample | 10 mg Sample |
|---|---|---|---|
| 1 mM Solution Volume (mL) | 3.0174 | 15.0871 | 30.1741 |
| 5 mM Solution Volume (mL) | 0.6035 | 3.0174 | 6.0348 |
| 10 mM Solution Volume (mL) | 0.3017 | 1.5087 | 3.0174 |
Table 1: Volumes of solvent required to prepare stock solutions of different concentrations from given sample masses.
Advanced Preparation Techniques
Microwave-Assisted Synthesis
- Microwave irradiation offers a green chemistry approach with advantages such as shorter reaction times, higher yields, and reduced solvent use.
- This method has been successfully applied to related Schiff base ligands involving pyridine and amine components, suggesting applicability to this compound.
Solvent-Free or Minimal Solvent Conditions
- Solvent-free conditions or minimal solvent use under microwave irradiation reduce environmental impact and simplify purification.
- Physical methods such as vortexing, ultrasound, or hot water baths are used to ensure complete dissolution and reaction progression before isolation.
Summary of Preparation Steps
- Mix equimolar amounts of 2,6-diaminopyridine derivative and acetamide-containing aldehyde in ethanol or suitable solvent.
- Add a catalytic amount of glacial acetic acid to promote imine formation.
- Apply microwave irradiation at 400 W for approximately 1 minute or reflux under conventional heating until reaction completion.
- Cool the reaction mixture to room temperature to precipitate the product.
- Filter and recrystallize the solid from ethanol to purify.
- Prepare stock solutions by dissolving the purified compound in appropriate solvents, using heating and sonication to aid solubility.
- Store aliquots at -80°C or -20°C to maintain stability.
Research Findings and Notes
- The Schiff base formation is highly efficient under microwave conditions, with significant reduction in reaction time compared to traditional methods.
- The compound’s stability in solution is solvent-dependent; DMSO, PEG300, Tween 80, and corn oil have been used as co-solvents in formulation studies to maintain clear solutions.
- The preparation method is consistent with standard Schiff base synthetic protocols but optimized for this compound’s unique structure and solubility profile.
Chemical Reactions Analysis
Types of Reactions
N,N’-((((1E,1’E)-Pyridine-2,6-diylbis(ethan-1-yl-1-ylidene))bis(azanylylidene))bis(ethane-2,1-diyl))diacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
Scientific Research Applications
N,N'-((((1E,1'E)-Pyridine-2,6-diylbis(ethan-1-yl-1-ylidene))bis(azanylylidene))bis(ethane-2,1-diyl))diacetamide has several significant applications across different scientific domains:
Coordination Chemistry
This compound acts as a ligand in coordination chemistry, forming stable metal complexes that are crucial for catalysis and material science. The ability to coordinate with metal ions enhances its utility in synthesizing new materials with tailored properties .
Biological Applications
Research indicates its potential as an enzyme inhibitor or activator, making it a candidate for therapeutic applications. Studies have explored its anti-inflammatory and anticancer properties, suggesting it could serve as a lead compound in drug development .
Material Science
Due to its unique structure, this compound is utilized in the development of advanced materials. Its properties can be modified to create polymers or composites with specific characteristics suitable for various industrial applications .
Catalysis
In catalysis research, this compound has been investigated for its effectiveness in facilitating chemical reactions under mild conditions .
Case Studies
Several studies have documented the applications of this compound:
Mechanism of Action
The mechanism of action of N,N’-((((1E,1’E)-Pyridine-2,6-diylbis(ethan-1-yl-1-ylidene))bis(azanylylidene))bis(ethane-2,1-diyl))diacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes and other proteins. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
The compound shares structural motifs with several classes of diacetamides and pyridine derivatives. Below is a detailed comparison based on synthesis, structural features, and physicochemical properties.
Structural Analogues
a. N,N'-Diacetyl-1,4-phenylenediamine (CAS 140-50-1)
- Structure : Phenyl core with acetamide termini.
- Molecular Formula : C₁₀H₁₂N₂O₂; MW : 192.22 .
- Key Differences : Lacks the pyridine ring and imine linkages, resulting in reduced aromatic π-π interactions and lower polarity compared to the target compound.
b. N,N'-[1,2-Phenylenebis(oxyethane-2,1-diyl)]diacetamide
- Structure : Phenyl core connected via oxyethane bridges to acetamide groups.
- Key Differences : Ether linkages (vs. imine bonds) increase flexibility but reduce chemical stability under acidic conditions .
c. Chlorinated Phenyl Diacetamide (CAS 62477-08-1)
- Structure : Dichlorophenyl core with acetylated amine groups.
- Molecular Formula : C₂₁H₁₈Cl₄N₂O₄; MW : 504.19 .
d. Pyridine-Based Analogues (e.g., C25H27N3, BD273145)
- Structure : Pyridine core with ethan-ylidene and dimethylaniline substituents.
- Molecular Formula : C₂₅H₂₇N₃; MW : ~369.5 .
- Key Differences : Bulky dimethylaniline groups reduce solubility but improve steric shielding for metal coordination.
Physicochemical Properties
| Compound | Core Structure | Key Functional Groups | Molecular Weight | Solubility (Predicted) |
|---|---|---|---|---|
| Target Compound | Pyridine | Imine, Acetamide | ~450 (estimated) | Moderate (polar) |
| N,N'-Diacetyl-1,4-phenylenediamine | Phenyl | Acetamide | 192.22 | Low (non-polar) |
| Chlorinated Phenyl Diacetamide | Dichlorophenyl | Acetamide, Cl substituents | 504.19 | Very low |
Spectroscopic and Crystallographic Analysis
- NMR : Similar pyridine/acetamide compounds (e.g., ) show distinct chemical shifts for imine protons (~8.5–9.0 ppm) and acetamide carbonyls (~170 ppm in ¹³C NMR) .
- Crystallography : SHELXL () is widely used for refining such structures, particularly for imine-bond geometry and hydrogen-bonding networks .
Biological Activity
N,N'-((((1E,1'E)-Pyridine-2,6-diylbis(ethan-1-yl-1-ylidene))bis(azanylylidene))bis(ethane-2,1-diyl))diacetamide is a complex organic compound with potential biological activities due to its unique structural features. This article compiles the available research findings on its biological activities, including its molecular properties, mechanisms of action, and relevant case studies.
Molecular Structure and Properties
The molecular formula of this compound is with a CAS number of 908864-14-2. The compound features multiple functional groups that may contribute to its biological activity, including amides and pyridine rings which are known for their pharmacological significance.
Anticancer Properties
Pyridine-based compounds often demonstrate anticancer activity. A study on related azole derivatives showed that they inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The specific effects of this compound on cancer cell lines remain to be fully elucidated but warrant further investigation.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes could be a focal point for its biological activity. Enzyme inhibition studies involving similar amide compounds have shown promise in treating conditions like hypertension and diabetes by modulating enzyme activities related to these diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Activity of Pyridine Derivatives | Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. |
| Anticancer Activity of Azole Derivatives | Induced apoptosis in various cancer cell lines; potential pathways include mitochondrial dysfunction and caspase activation. |
| Enzyme Inhibition Studies | Similar compounds showed inhibition of ACE (Angiotensin-Converting Enzyme), indicating potential in cardiovascular therapies. |
The mechanisms by which this compound may exert its biological effects include:
- Interaction with DNA : Many pyridine derivatives intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Modulation : The presence of nitrogen atoms in the structure may facilitate interactions with active sites of enzymes, leading to inhibition or activation depending on the target enzyme.
Q & A
Q. What are the standard synthetic routes for preparing this compound and its derivatives?
Methodological Answer: The compound is synthesized via multi-step condensation reactions. A typical route involves:
- Reacting hydrazide derivatives with aminoisocyanate in ethanol under reflux (4–5 hours) to form intermediate urea derivatives .
- Condensing the intermediate with pyridine-2,6-dicarbaldehyde in tetrahydrofuran (THF) under reflux for 24 hours to form the target Schiff base .
- Purification via column chromatography using dichloromethane/ethanol gradients to isolate geometric isomers and remove unreacted precursors . Key considerations: Strict anhydrous conditions, stoichiometric control of amine/aldehyde ratios, and monitoring via TLC to track reaction progress.
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer: A combination of analytical methods is required:
- FT-IR : Confirm imine (C=N) bond formation (~1600–1650 cm⁻¹) and acetamide carbonyl stretches (~1650–1700 cm⁻¹) .
- NMR (¹H/¹³C) : Identify azomethine proton signals (δ 8.3–8.8 ppm), aromatic proton splitting patterns, and acetamide methyl groups (δ 2.0–2.2 ppm) .
- Mass Spectrometry : Verify molecular ion peaks and fragmentation patterns consistent with the proposed structure .
- Single-Crystal XRD : Resolve geometric isomerism and confirm bond lengths/angles when suitable crystals are obtained .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data interpretation for flexible Schiff base complexes?
Methodological Answer: Address discrepancies using:
- Multi-Resolution Crystallography : Refine structural data using SHELXL (for high-resolution datasets) and SHELXS (for partial occupancy/disorder) .
- Computational Validation : Compare experimental XRD data with DFT-optimized geometries (bond lengths/angles) to identify conformational flexibility .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking, H-bonding) influencing packing arrangements .
- Variable-Temperature NMR : Correlate solution-state dynamics (e.g., isomerization) with static crystal structures .
Q. What computational strategies optimize ligand design for specific coordination geometries?
Methodological Answer: Advanced approaches include:
- DFT Calculations : Predict preferred tautomeric forms and metal-binding affinities by analyzing frontier molecular orbitals (HOMO/LUMO) .
- Molecular Docking : Simulate ligand-enzyme interactions (e.g., urease inhibition) using AutoDock Vina or Schrödinger Suite .
- COMSOL Multiphysics : Model supramolecular assembly pathways under varying solvent polarity and temperature conditions .
- Parameterization : Use experimental XRD data (e.g., bond angles from ) to refine force fields in molecular dynamics simulations.
Q. How to assess biological activity (e.g., enzyme inhibition) through structure-activity relationship (SAR) studies?
Methodological Answer:
- Urease Inhibition Assays : Follow protocols from , using jack bean urease and monitoring ammonia liberation via indophenol method .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with inhibition constants (IC₅₀) .
- Comparative Analysis : Benchmark against structurally similar bis(imine) compounds (e.g., salicylidene derivatives) to identify critical pharmacophores .
Q. What experimental design principles apply when developing metal complexes with this ligand?
Methodological Answer:
- Factorial Design : Vary metal salts (e.g., Cu(II) vs. Zn(II)), counterions (Cl⁻ vs. NO₃⁻), and solvent polarity (DMSO vs. MeOH) to optimize coordination .
- Spectroscopic Characterization : Use EPR (for paramagnetic metals) and cyclic voltammetry (redox activity) to confirm coordination geometry .
- Magnetic Studies : Measure temperature-dependent susceptibility to identify antiferromagnetic vs. ferromagnetic behavior in transition metal complexes .
Data Contradiction Analysis
Q. How to address inconsistencies in spectroscopic data between synthetic batches?
Methodological Answer:
- Batch Comparison : Perform parallel NMR (in identical deuterated solvents) and HPLC-MS to detect impurities or isomerization .
- Isolation of Byproducts : Use preparative TLC to separate side products (e.g., hydrolyzed imine bonds) and characterize them individually .
- Reaction Kinetics Monitoring : Employ in-situ FT-IR to track imine bond formation rates and identify incomplete reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
